N1-allyl-N2-(3,3-diphenylpropyl)oxalamide

Description

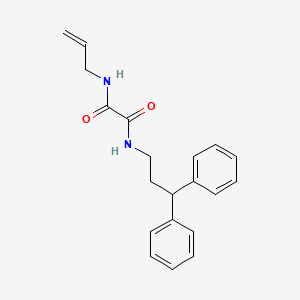

N1-allyl-N2-(3,3-diphenylpropyl)oxalamide is a substituted oxalamide derivative characterized by its unique bifunctional alkyl and aryl substituents. The oxalamide core (NH-CO-CO-NH) serves as a versatile scaffold for chemical modifications, enabling tailored physicochemical and biological properties.

Properties

IUPAC Name |

N-(3,3-diphenylpropyl)-N'-prop-2-enyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c1-2-14-21-19(23)20(24)22-15-13-18(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h2-12,18H,1,13-15H2,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNMQEXNCBRQIIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C(=O)NCCC(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N1-allyl-N2-(3,3-diphenylpropyl)oxalamide typically involves the reaction of allylamine with 3,3-diphenylpropylamine in the presence of oxalyl chloride. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the oxalamide bond. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product.

Chemical Reactions Analysis

N1-allyl-N2-(3,3-diphenylpropyl)oxalamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxalamide derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced oxalamide compounds.

Substitution: this compound can undergo nucleophilic substitution reactions, where the allyl or diphenylpropyl groups can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: N1-allyl-N2-(3,3-diphenylpropyl)oxalamide is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-allyl-N2-(3,3-diphenylpropyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Physicochemical Properties

A comparison of substituent effects in oxalamide and acetamide derivatives is outlined below:

*LogP values estimated using fragment-based methods (e.g., Crippen’s method).

- Lipophilicity : The 3,3-diphenylpropyl group in the target compound confers significantly higher hydrophobicity (predicted LogP ~5.8) compared to the trifluoromethylphenyl group in ’s oxalamide (LogP ~2.1). This suggests divergent solubility profiles, with the former favoring lipid membranes or hydrophobic matrices and the latter being more amenable to aqueous environments.

- In contrast, the allyl group in the target compound may participate in conjugation or radical reactions.

Biological Activity

N1-allyl-N2-(3,3-diphenylpropyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound can be described by its chemical formula and structural characteristics:

- Chemical Formula : C₁₈H₁₉N₃O₂

- Molecular Weight : 305.36 g/mol

- Structural Features :

- An allyl group attached to the nitrogen atom.

- A diphenylpropyl moiety contributing to its hydrophobic characteristics.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit enzymes involved in lipid metabolism, which can impact conditions such as hyperlipidemia and obesity.

- Modulation of Signaling Pathways : It has been observed to affect various signaling pathways, including those related to inflammation and cell proliferation. For instance, it may inhibit the NF-kappa-B pathway, which is crucial in inflammatory responses.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study | Biological Activity | Methodology | Findings |

|---|---|---|---|

| Study 1 | Antiinflammatory | In vitro assays | Reduced cytokine production in macrophages. |

| Study 2 | Lipid metabolism | Animal model | Decreased serum triglycerides and cholesterol levels. |

| Study 3 | Antitumor activity | Cell line studies | Induced apoptosis in cancer cell lines via caspase activation. |

Case Study 1: Antiinflammatory Effects

In a study examining the anti-inflammatory properties of this compound, researchers treated macrophage cell lines with varying concentrations of the compound. The results indicated a significant reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting that this compound could be a potential therapeutic agent for inflammatory diseases.

Case Study 2: Impact on Lipid Profiles

Another investigation focused on the effects of this compound on lipid profiles in a rodent model of obesity. The treatment led to a marked decrease in serum triglycerides and total cholesterol levels over a four-week period. These findings highlight the compound's potential utility in managing dyslipidemia.

Case Study 3: Antitumor Activity

A series of experiments were conducted to evaluate the antitumor effects of this compound on various cancer cell lines. The compound was found to induce apoptosis through the activation of caspases, which are critical mediators in programmed cell death. This suggests a promising avenue for further research into its use as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.